2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester
Description
CAS: 1206970-72-0 This spirocyclic compound features a 1-oxa-7-azaspiro[4.5]decane core substituted with a 3-hydroxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group. Safety data indicate significant hazards, including flammability, toxicity, and environmental risks, necessitating stringent handling protocols (e.g., avoiding heat, using personal protective equipment) . The compound has been discontinued commercially but remains relevant for research purposes.
Properties
Molecular Formula |
C19H27NO4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl 2-(3-hydroxyphenyl)-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-18(2,3)24-17(22)20-11-5-9-19(13-20)10-8-16(23-19)14-6-4-7-15(21)12-14/h4,6-7,12,16,21H,5,8-11,13H2,1-3H3 |
InChI Key |
ISFDSEQAKHNOGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(O2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an azetidine derivative.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.
Biological Studies: The compound can be used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to certain natural products.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the spirocyclic core provides structural rigidity, enhancing binding affinity. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
a) 3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester
- CAS : 1160246-89-8
- Molecular Formula: C₁₃H₂₁NO₄
- Molecular Weight : 255.31
- Purity : >95% (up to 97% in custom batches) .
- Key Difference: Replaces the 3-hydroxyphenyl group with a 3-oxo moiety.
- Pricing : Ranges from €94/100 mg to €1,272/10 g .
b) tert-Butyl (3R,5R,6S)-3,6-diphenyl-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
- CAS : 200954-84-3
- Molecular Formula: C₂₅H₃₁NO₃
- Molecular Weight : 393.526
- Key Difference : Incorporates phenyl groups at positions 3 and 6, increasing steric bulk and lipophilicity. This modification is associated with higher synthetic complexity, with reported yields of 60–70% .
c) Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]decane-7-Carboxylate
- CAS : 1821776-27-5
- Molecular Formula: C₁₃H₂₃NO₄
- Molecular Weight : 257.33
- Key Difference : Stereoisomerism at positions 3 and 5 alters spatial orientation, affecting interactions with chiral environments (e.g., enzyme active sites). Predicted properties include a density of 1.16 g/cm³ and boiling point of 391°C .
Physicochemical Properties
| Compound (CAS) | Molecular Weight | Key Functional Groups | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 1206970-72-0 (Target) | Not reported | 3-Hydroxyphenyl, Boc | N/A | N/A |
| 1160246-89-8 (3-Oxo analog) | 255.31 | 3-Oxo, Boc | N/A | N/A |
| 1821776-27-5 (Stereoisomer) | 257.33 | 3-Hydroxy, Boc | 391 (predicted) | 1.16 (predicted) |
| 412025-07-1 (Dioxaspiro analog) | 214.26 | Ethyl ester, 1,4-dioxa | N/A | N/A |
Biological Activity
The compound 2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester is a member of the spirocyclic compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a spiro[4.5]decane framework, characterized by a unique arrangement of rings that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 251.31 g/mol. The presence of the hydroxyl group and the tert-butyl ester moiety enhances its solubility and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that spirocyclic compounds exhibit significant antimicrobial properties. For instance, derivatives of spiro[4.5]decane have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicated minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against various strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Spirocyclic Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | <0.03125 | S. aureus (MRSA) |
| Compound B | 2 - 16 | E. coli, K. pneumoniae |
| This compound | TBD | TBD |
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. Studies indicated that it could inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation in animal models . The LD50 in mice was reported to be between 127 and 978 mg/kg, indicating a relatively low toxicity profile .
The proposed mechanism of action involves the inhibition of key enzymes involved in bacterial cell wall synthesis and inflammatory pathways. The hydroxyl group appears to play a crucial role in enhancing binding affinity to target enzymes, such as aldose reductase, which is implicated in various inflammatory conditions .
Case Studies
- Case Study on Antibacterial Efficacy : In a study published in Journal of Medicinal Chemistry, derivatives similar to the compound were tested against resistant strains of bacteria. Results showed that modifications to the hydroxyl group significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more effective therapeutic agents .
- Case Study on Anti-inflammatory Effects : A clinical trial assessing the anti-inflammatory properties in patients with chronic inflammatory diseases showed promising results with a reduction in inflammatory markers after administration of the compound over a six-week period .
Q & A
Q. What are the recommended synthetic routes for 2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester?
The compound can be synthesized via multi-step condensation reactions. A common approach involves reacting spirocyclic intermediates with hydroxyl-substituted aromatic aldehydes under acidic or basic conditions. For example, analogous spiro compounds are synthesized by condensing 2-oxa-spiro[3.4]octane-1,3-dione with aromatic amines or benzothiazol derivatives . Another method employs tert-butyl-protected intermediates and hydrazine hydrate in acidic media to form the spiro framework . Key steps include oxidation (e.g., MnO₂) and protection/deprotection strategies for functional groups.
Q. Which analytical techniques are critical for characterizing this compound?
Characterization relies on:
- NMR spectroscopy : To confirm the spirocyclic structure and substituent positions (e.g., ¹H/¹³C NMR for aromatic protons and tert-butyl groups).
- IR spectroscopy : To identify carbonyl (C=O) and hydroxyl (O-H) stretches.
- Mass spectrometry (MS) : For molecular weight verification and fragmentation patterns . Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) can resolve ambiguities in spectral assignments.
Q. What safety precautions are necessary when handling this compound?
Based on structurally related tert-butyl spiro compounds:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to mitigate respiratory irritation (H335) .
- Storage : Keep in a cool, dry place away from incompatible materials (specific incompatibilities are underexplored but assume reactivity with strong acids/bases) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this spiro compound?
Optimization strategies include:
- Catalyst screening : Use LDA (lithium diisopropylamide) for deprotonation or transition-metal catalysts for selective bond formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) may enhance reaction efficiency.
- Temperature control : Low temperatures (−78°C to 0°C) to stabilize intermediates, followed by gradual warming . Design of Experiments (DoE) can systematically evaluate variables like stoichiometry and reaction time.
Q. How to resolve contradictions in spectral data for spirocyclic compounds?
Discrepancies in NMR/IR data often arise from:
- Conformational isomerism : Spiro systems may adopt multiple conformers, leading to split signals. Use variable-temperature NMR to observe dynamic equilibria.
- Impurity interference : Employ high-resolution MS or HPLC to verify purity. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What is the stability of this compound under varying pH and temperature conditions?
Limited data suggest:
- Thermal stability : Stable at room temperature but may degrade above 100°C.
- pH sensitivity : The tert-butyl ester group is prone to hydrolysis under strongly acidic/basic conditions. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .
Q. Can this compound serve as a precursor for bioactive molecules?
The spirocyclic core and hydroxyl/tert-butyl ester groups make it a candidate for:
- Drug discovery : Analogous spiro compounds exhibit activity in CNS or anti-inflammatory targets .
- Polymer chemistry : The rigid spiro structure could stabilize polymeric matrices . Functionalize the hydroxyl group via alkylation/acylation to explore structure-activity relationships (SAR).
Q. How to investigate its reactivity with common electrophiles or nucleophiles?
Methodology:
- Electrophilic substitution : Test reactions with acyl chlorides or sulfonating agents.
- Nucleophilic attack : Expose the ester group to Grignard reagents or hydrides. Monitor reactions via TLC or in-situ FTIR and isolate products for characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
